molecular formula C11H14BrNO2 B1454023 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946664-90-0

5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1454023
M. Wt: 272.14 g/mol
InChI Key: UKEHNCFBSNLGPU-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.15 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline consists of 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms would be determined by the compound’s specific chemical bonds and molecular geometry.


Chemical Reactions Analysis

The specific chemical reactions involving 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline are not provided in the search results. As a research chemical, it may be used in a variety of experimental contexts, and the reactions it undergoes would depend on the specific conditions of each experiment .


Physical And Chemical Properties Analysis

5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline has a molecular weight of 272.15 . Additional physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Amination and Diels-Alder Reactions

5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline is utilized in innovative amination and Diels-Alder reactions. This process, involving selective metal-free amination, leads to the production of polysubstituted anilines or stable oxabicyclic adducts. A one-pot, two-step procedure enables the conversion of commercially available 5-bromo-2-furaldehyde into anilines, highlighting its potential in synthetic chemistry (Medimagh et al., 2008).

Photocatalysis in Organic Synthesis

The compound serves as a precursor in visible-light-induced fluoroalkylation of anilines, using Ru(bpy)3Cl2 as a photocatalyst. This efficient method facilitates the installation of amino and fluoroalkyl moieties into various anilines, demonstrating its usefulness in the synthesis of functional molecules (Kong et al., 2017).

Catalysis in Organic Reactions

An application in the field of catalysis involves the synthesis of brominated 2-(tert-butyl-NNO-azoxy)anilmes. This process includes the selective reduction and bromination of nitrobenzene derivatives, showcasing its role in producing specific bromoaniline compounds (Churakov et al., 1994).

Development of Synthetic Precursors

The compound is used in synthesizing 4-bromo-2-(tert-butyldimethylsiloxy)furan, a stable synthetic precursor for various organic molecules. This process involves the reaction of tetrahydro-2,4-dioxofuran with a Vilsmeier reagent, demonstrating its utility in the preparation of complex organic structures (Jas, 1991).

Selective Bromination Techniques

The selective bromination of aniline derivatives is another key application. The use of molecular bromine adsorbed on zeolite 5A in carbon tetrachloride, for instance, facilitates the production of monobromoanilines, a process applicable in various synthetic pathways (Onaka & Izumi, 1984).

Analytical Chemistry Applications

In analytical chemistry, it's used as a chromogenic reagent for the determination of trace copper and iron ions. The reagent forms red chelate compounds with these metals, illustrating its utility in environmental analysis and water quality testing (Sakai et al., 1999).

Synthesis of Furan Derivatives

Additionally, it plays a role in the alternative coupling reaction with unactivated furan derivatives. This process, involving Lewis acid treatment, leads to the production of various aniline furan-2(5H)-ones, showcasing its versatility in organic synthesis (Giroux et al., 2009).

Antitubercular Activity Research

The compound is used in the synthesis of 5-(arylamino)pyrimidines, demonstrating potential bacteriostatic effects against Mycobacterium tuberculosis and other bacteria, indicating its relevance in medicinal chemistry (Verbitskiy et al., 2021).

Safety And Hazards

The specific safety and hazard information for 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research involving 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline are not specified in the search results. Given its use in proteomics research , it may be involved in studies aimed at understanding protein structure and function, disease mechanisms, or drug development.

properties

IUPAC Name

5-bromo-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEHNCFBSNLGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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